molecular formula C12H22N2O3 B13909793 Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate

Cat. No.: B13909793
M. Wt: 242.31 g/mol
InChI Key: LHLYPXIXWUYPFY-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate and an appropriate carbamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Tert-butyl methyl(3-piperidinylmethyl)carbamate hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific carbamoyl and piperidine moieties, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 3-carbamoyl-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-6-12(4,8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLYPXIXWUYPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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